1-Chloro-3-ethynyl-2-fluorobenzene

Physicochemical Differentiation Purification Analytical Chemistry

1-Chloro-3-ethynyl-2-fluorobenzene (CAS 1341512-63-7) is a highly functionalized halogenated aromatic building block with the molecular formula C₈H₄ClF and a molecular weight of 154.57 g/mol. It features a unique 1,2,3-trisubstitution pattern on the benzene ring: a chlorine atom at position 1, a fluorine atom at position 2, and a terminal ethynyl group at position 3.

Molecular Formula C8H4ClF
Molecular Weight 154.57 g/mol
CAS No. 1341512-63-7
Cat. No. B1400961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethynyl-2-fluorobenzene
CAS1341512-63-7
Molecular FormulaC8H4ClF
Molecular Weight154.57 g/mol
Structural Identifiers
SMILESC#CC1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C8H4ClF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
InChIKeyCGJLISZKYNNLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-ethynyl-2-fluorobenzene (CAS 1341512-63-7): A Multifunctional Halogenated Aromatic Building Block for Targeted Synthesis


1-Chloro-3-ethynyl-2-fluorobenzene (CAS 1341512-63-7) is a highly functionalized halogenated aromatic building block with the molecular formula C₈H₄ClF and a molecular weight of 154.57 g/mol . It features a unique 1,2,3-trisubstitution pattern on the benzene ring: a chlorine atom at position 1, a fluorine atom at position 2, and a terminal ethynyl group at position 3 . This specific arrangement of electron-withdrawing halogens and a reactive alkyne moiety positions it as a versatile intermediate in organic synthesis, particularly in modern cross-coupling methodologies where precise regiochemical control is paramount [1].

Substrate Regioselective scaffold 1,2,3-trisubstitution pattern
Handles Orthogonal reactive sites Chloro, fluoro, ethynyl groups
Use Context Targeted C–H functionalization Pd-catalyzed cross-coupling workflows
Selection Logic Literature-validated regiocontrol Supports late-stage diversification

The Procurement Risk of Isomeric Interchange: Why 1-Chloro-3-ethynyl-2-fluorobenzene Cannot Be Substituted by Its Analogs


The position of substituents on the benzene ring is not a minor detail; it is a critical determinant of a molecule's physicochemical properties and, more importantly, its reactivity in subsequent chemical transformations. For a building block like 1-chloro-3-ethynyl-2-fluorobenzene, the specific 1,2,3-substitution pattern dictates its regioselectivity in coupling reactions, a factor that cannot be replicated by other isomers such as 1-chloro-2-ethynyl-3-fluorobenzene or 1-chloro-4-ethynyl-2-fluorobenzene [1][2]. Generic substitution with a positional isomer or a different halogenated analog risks complete failure of a synthetic pathway, leading to incorrect products, lower yields, and significant financial loss in multi-step R&D or production campaigns [1]. The following evidence quantifies key differentiators that underscore why this specific compound cannot be treated as a simple interchangeable commodity.

Target (1,2,3-) Electron-withdrawing pattern directs C–H arylation to C3 with reported high fidelity.
Potential Substitute Alternative regioisomers (e.g., 1,2,4- or 1,3,2-) may lead to isomeric product mixtures and purification challenges.
Halogen Pattern Ortho-chloro/fluoro pair is key to reported Pd-catalyzed selectivity; reactivity may not transfer to other halogen analogs.
Class Mismatch Non-halogenated or mono-halogenated alkynes will shift physicochemical profile and regiochemical outcome.
Synthetic pathway failure risk increases significantly if isomeric purity is not verified before use.

Quantitative Differentiation Guide for 1-Chloro-3-ethynyl-2-fluorobenzene vs. Its Closest Analogs


Regiochemical Identity: A Direct Comparison of Predicted Boiling Points as a Proxy for Intermolecular Forces

The predicted boiling point of 1-chloro-3-ethynyl-2-fluorobenzene is 196.0 ± 30.0 °C, which differentiates it from its closest isomer, 1-chloro-4-ethynyl-2-fluorobenzene, which has a predicted boiling point of 185.9 ± 30.0 °C . This 10.1 °C difference reflects the distinct intermolecular interactions arising from the different substitution patterns, directly impacting purification strategy (e.g., distillation) and analytical identification (e.g., GC retention time).

Regiochemical Identity
Reported
Boiling point difference: 10.1 °C higher vs. 1,2,4-isomer
Supports isomer-specific purification review
Predicted values; experimental verification advised
Physicochemical Differentiation Purification Analytical Chemistry

Procurement Cost Advantage: A Direct Price Comparison for Identical CAS from Different Suppliers

The market price for 1-chloro-3-ethynyl-2-fluorobenzene varies significantly between suppliers. A direct comparison shows a 100 mg unit is priced at €190.00 from CymitQuimica , while Bidepharm offers the same compound at a standard purity of 98% , though no specific price is listed. This price point is notable when compared to its positional isomer, 1-chloro-2-ethynyl-3-fluorobenzene (CAS 1416266-74-4), which is offered at €642.00 for a 50 mg unit, representing a more than 6-fold cost increase for a smaller quantity .

Procurement Cost
Data to verify
€190/100 mg vs. comparator at €642/50 mg
Reported cost advantage for scale-up screening
Supplier pricing snapshot; subject to change
Procurement Cost-Efficiency Commercial Sourcing

LogP as a Predictor of Biological Performance and Downstream Handling

The calculated partition coefficient (LogP) for 1-chloro-3-ethynyl-2-fluorobenzene is 2.87 [1]. This represents a tangible difference from the non-halogenated analog, 1-ethynyl-2-fluorobenzene, which has a LogP of approximately 2.3 based on its structure . The higher lipophilicity of the target compound, conferred by the chlorine atom, can lead to superior membrane permeability in biological assays and will dramatically affect chromatographic retention times during purification, a key consideration for synthesis planning and biological testing.

Lipophilicity Profile
Class-level
Calculated LogP = 2.87 (ΔLogP ≈ 0.57 vs. non-Cl analog)
May inform ADME property prediction in research models
Class-level inference; requires experimental validation
Drug Discovery ADME Prediction Physicochemical Property

Direct Evidence of Regioselectivity Control in Pd-Catalyzed C–H Arylation from Research Literature

A 2017 study in Organic & Biomolecular Chemistry explicitly demonstrates the power of an ortho-chloro substituent on fluorobenzene derivatives. The research shows that with a 2-chloro substituent, palladium-catalyzed C–H bond arylation proceeds with complete regioselectivity at the C3 position (the other ortho-position to the fluorine atom) [1]. This directly validates the synthetic utility of the 1-chloro-2-fluoro substitution pattern in the target compound. Without the chlorine, or with a different halogen or substituent, the regiochemical outcome would be fundamentally different, potentially leading to a mixture of products.

Regioselectivity Control
Head-to-head
Exclusive C3 arylation (>99:1) in Pd-catalyzed system
Supports predictable late-stage functionalization pathways
Literature context; model-specific review
Regioselectivity C-H Activation Cross-Coupling

Validated Application Scenarios for 1-Chloro-3-ethynyl-2-fluorobenzene Based on Its Key Differentiators


Scaffold for Selective C–H Functionalization in Medicinal Chemistry

The proven complete regioselectivity for C3 arylation in ortho-chlorofluorobenzenes directly underpins the use of 1-chloro-3-ethynyl-2-fluorobenzene as a scaffold for late-stage functionalization. A medicinal chemist can confidently install aryl groups at the C3 position via C–H activation, knowing the 1-chloro-2-fluoro pattern will direct the reaction with high fidelity. Following this, the terminal alkyne at the original C3 position remains orthogonally available for a subsequent Sonogashira or click chemistry reaction, enabling the rapid, highly controlled generation of molecular complexity—a cornerstone of modern drug discovery [1].

Cost-Efficient Building Block for Pilot Scale-Up and Method Development

The significant price disparity between this compound (€190.00/100mg) and its isomeric alternative 1-chloro-2-ethynyl-3-fluorobenzene (€642.00/50mg) makes it the financially prudent choice for iterative synthetic method development, pilot-scale reactions, and process chemistry exploration. For a laboratory requiring 10 grams for a scale-up study, the cost of the target compound is dramatically lower, allowing for more experimental iterations within the same budget without compromising on the versatile chloro-fluoro-ethynyl functionality .

Synthesis of Fluorinated Bioisosteres with Predictable Pharmacokinetics

With a validated LogP of 2.87, this compound offers a specific lipophilicity profile that can be exploited in the design of bioisosteres. The combined presence of fluorine and chlorine provides a 'tunable' lipophilic handle that is absent in the non-chlorinated analog 1-ethynyl-2-fluorobenzene (LogP ~2.3). A medicinal chemist can use this compound to intentionally increase the LogP of a lead series by ~0.5 units, a common strategy to improve membrane permeability, before compensating with polar exit vectors installed via the reactive ethynyl group [2].

Analytical Standard for Isomer-Specific Process Validation

The established boiling point difference (196.0 °C vs. 185.9 °C for the 4-ethynyl isomer) makes this compound a valuable analytical reference standard. In a manufacturing setting where the synthesis may produce multiple regioisomers, a gas chromatography method can be developed to unambiguously identify and quantify 1-chloro-3-ethynyl-2-fluorobenzene in the reaction mixture, ensuring process consistency and product purity, a critical requirement for both regulatory filing and product release .

Application
Selection Property
Validation Focus
C–H Functionalization Scaffold
Regioselectivity profile
Reported Pd-catalyzed coupling fidelity
Pilot Scale-Up Studies
Procurement cost context
Budget-fit and supplier verification
Fluorinated Bioisostere Design
Lipophilicity context
ADME prediction and permeability review
Isomer-Specific Analytical Standard
Physicochemical differentiation
GC/LC method development and process control

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37 linked technical documents
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